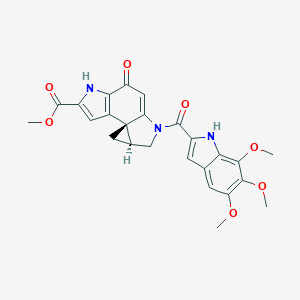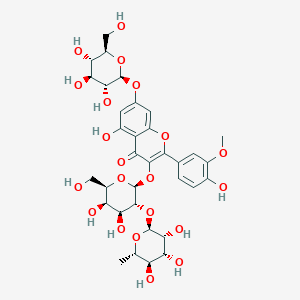
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside, also known as I-3-RG, is a flavonoid compound found in various plant species, including Brassicaceae and Cruciferae. It has gained significant attention in recent years due to its potential health benefits and therapeutic properties.
Mecanismo De Acción
The mechanism of action of Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside is not fully understood, but it is believed to work by modulating various cellular pathways and signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant defense systems. It may also inhibit the NF-kB pathway, which is involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. It may also have a protective effect on the cardiovascular system and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has several advantages for use in lab experiments. It is readily available and can be synthesized or extracted from plant sources. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that its bioavailability may be limited, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to optimize its bioavailability. Additionally, studies are needed to investigate its safety and potential side effects.
Métodos De Síntesis
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside can be synthesized through various methods, including extraction from plant sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate the compound from plant tissues. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in the laboratory.
Aplicaciones Científicas De Investigación
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been the subject of numerous scientific studies, investigating its potential health benefits and therapeutic properties. Research has shown that Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may play a role in the prevention of cardiovascular disease.
Propiedades
Número CAS |
128988-18-1 |
|---|---|
Nombre del producto |
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Fórmula molecular |
C34H42O21 |
Peso molecular |
786.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)55-31-26(45)22(41)18(9-36)53-34(31)54-30-23(42)19-14(38)6-12(50-33-28(47)25(44)21(40)17(8-35)52-33)7-16(19)51-29(30)11-3-4-13(37)15(5-11)48-2/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22-,24+,25-,26-,27+,28+,31+,32-,33+,34-/m0/s1 |
Clave InChI |
DHJIWDVWKOINJA-MOHHDIFXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
Otros números CAS |
128988-18-1 |
Sinónimos |
isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside isorhamnetin-Rha-Gal-Glu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



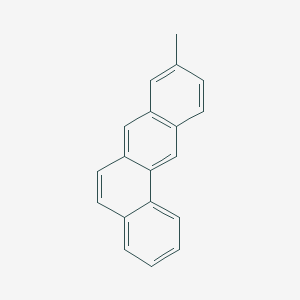
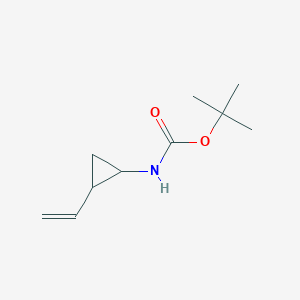
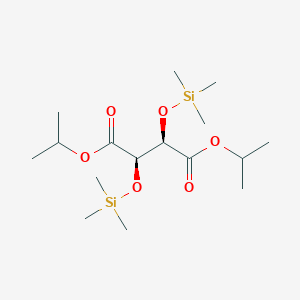
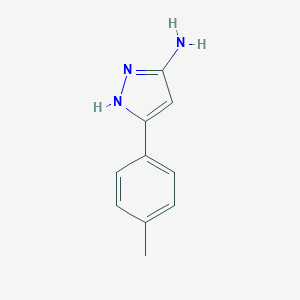
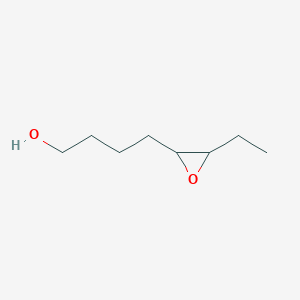
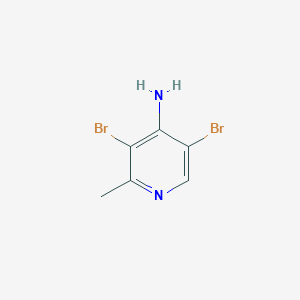
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
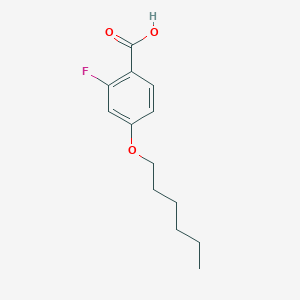
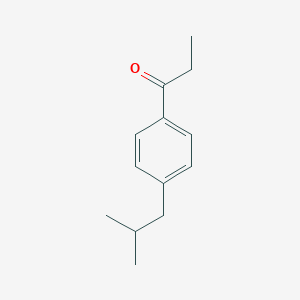
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
